
4-(3-Tosylpropanoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a benzoic acid moiety. It is often used in scientific research due to its ability to interact with specific molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxybenzoic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反应分析
Types of Reactions
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the sulfonyl group to a sulfide.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides .
科学研究应用
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is widely used in scientific research due to its ability to interact with specific molecular targets. Some applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
作用机制
The compound exerts its effects by targeting specific molecular pathways. It interacts with β-catenin, a key protein in the Wnt signaling pathway, leading to its ubiquitination and proteasomal degradation. This action inhibits the proliferation of cancer cells that depend on Wnt signaling .
相似化合物的比较
Similar Compounds
- 4-[(4-Methylphenyl)sulfonyl]benzoic acid
- 4-[(4-Methylphenyl)sulfonyl]aniline
- 4-[(4-Methylphenyl)sulfonyl]phenol
Uniqueness
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is unique due to its specific interaction with β-catenin and its ability to inhibit Wnt signaling-dependent cancer cell proliferation. This makes it a valuable compound in cancer research .
属性
分子式 |
C17H16O5S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
4-[3-(4-methylphenyl)sulfonylpropanoyl]benzoic acid |
InChI |
InChI=1S/C17H16O5S/c1-12-2-8-15(9-3-12)23(21,22)11-10-16(18)13-4-6-14(7-5-13)17(19)20/h2-9H,10-11H2,1H3,(H,19,20) |
InChI 键 |
TZCUWKNWENETGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)

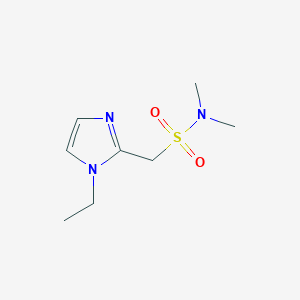
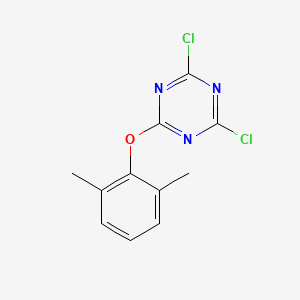
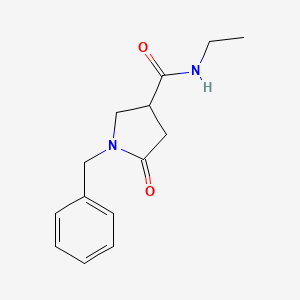
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
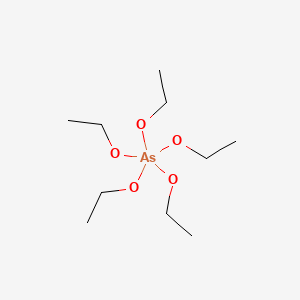
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
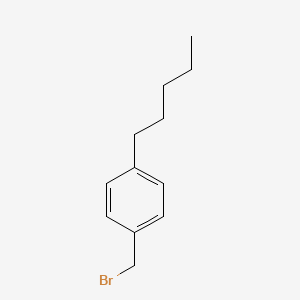
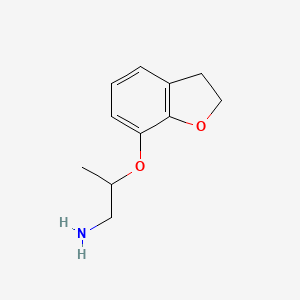
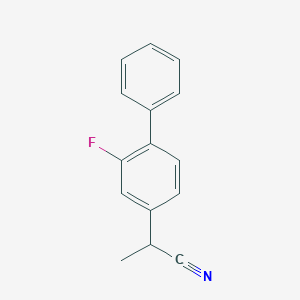

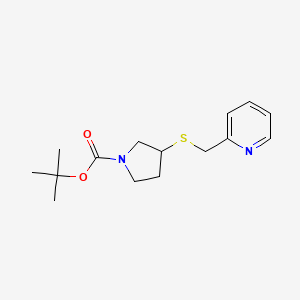
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)
